(3-Chloropropyl)(pyridin-4-ylmethyl)amine
Description
(3-Chloropropyl)(pyridin-4-ylmethyl)amine is a secondary amine featuring a pyridin-4-ylmethyl group and a 3-chloropropyl chain. This structure combines a heteroaromatic pyridine ring with a halogenated alkyl chain, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-chloro-N-(pyridin-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c10-4-1-5-12-8-9-2-6-11-7-3-9/h2-3,6-7,12H,1,4-5,8H2 |
InChI Key |
SYHHHXFPNYUZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)(pyridin-4-ylmethyl)amine typically involves the reaction of 3-chloropropylamine with pyridine-4-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of (3-Chloropropyl)(pyridin-4-ylmethyl)amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(3-Chloropropyl)(pyridin-4-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with (3-Chloropropyl)(pyridin-4-ylmethyl)amine but differ in substituents, impacting their physicochemical and biological properties:
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : (3-Chloropropyl)(pyridin-4-ylmethyl)amine and 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine are key intermediates in antipsychotic and antidepressant drug synthesis .
- Impurity Control : The target compound’s structural analogs, such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, are monitored as impurities in drug manufacturing to ensure compliance with regulatory standards .
Research Findings and Data
Physicochemical Properties
- Melting Points : While data for the target compound is unavailable, structurally related amines like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit melting points of 104–107°C .
- Spectroscopic Data : $ ^1H $ NMR and HRMS are critical for characterizing these compounds. For example, dibenzyl(3-chloropropyl)amine shows distinct aromatic proton signals at δ 7.2–7.4 ppm, while the target compound’s pyridine protons resonate near δ 8.5–8.7 ppm .
Biological Activity
(3-Chloropropyl)(pyridin-4-ylmethyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of (3-Chloropropyl)(pyridin-4-ylmethyl)amine can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 199.67 g/mol
- CAS Number : [B2458543]
This compound features a chloropropyl group attached to a pyridin-4-ylmethyl moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that (3-Chloropropyl)(pyridin-4-ylmethyl)amine exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines.
- Modulation of Protein Aggregation : It has been identified as a modulator of protein aggregation processes, which are critical in diseases such as Alzheimer's.
The biological activity of (3-Chloropropyl)(pyridin-4-ylmethyl)amine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways, affecting cellular functions.
- Receptor Binding : It could act on various receptors, altering their activity and influencing downstream signaling pathways.
- Protein Interaction : As a modulator of protein aggregation, it may alter the conformation or activity of proteins involved in aggregation processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (3-Chloropropyl)(pyridin-4-ylmethyl)amine against Staphylococcus aureus and other pathogens. The results indicated significant inhibition with a minimum inhibitory concentration (MIC) observed at 4 μg/mL, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
In vitro assays have shown that (3-Chloropropyl)(pyridin-4-ylmethyl)amine exhibits antiproliferative effects on various cancer cell lines, including breast and colon cancers. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Modulation of Protein Aggregation
Research focusing on the role of this compound in modulating protein aggregation highlighted its potential therapeutic implications for neurodegenerative diseases. It was found to influence pathways related to protein misfolding and degradation, suggesting a possible application in Alzheimer's disease treatment .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 4 μg/mL against S. aureus | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Protein Aggregation | Modulates protein aggregation processes |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Protein Aggregation Modulation |
|---|---|---|---|
| (3-Chloropropyl)(pyridin-4-ylmethyl)amine | Yes | Yes | Yes |
| 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | Moderate | Yes | No |
| 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride | Yes | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
